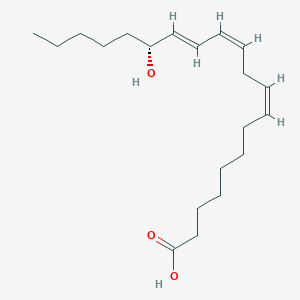(8Z,11Z,13E,15R)-15-hydroxyicosa-8,11,13-trienoic acid
CAS No.:
Cat. No.: VC14481504
Molecular Formula: C20H34O3
Molecular Weight: 322.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C20H34O3 |
|---|---|
| Molecular Weight | 322.5 g/mol |
| IUPAC Name | (8Z,11Z,13E,15R)-15-hydroxyicosa-8,11,13-trienoic acid |
| Standard InChI | InChI=1S/C20H34O3/c1-2-3-13-16-19(21)17-14-11-9-7-5-4-6-8-10-12-15-18-20(22)23/h4-5,9,11,14,17,19,21H,2-3,6-8,10,12-13,15-16,18H2,1H3,(H,22,23)/b5-4-,11-9-,17-14+/t19-/m1/s1 |
| Standard InChI Key | IUKXMNDGTWTNTP-IPNUHODOSA-N |
| Isomeric SMILES | CCCCC[C@H](/C=C/C=C\C/C=C\CCCCCCC(=O)O)O |
| Canonical SMILES | CCCCCC(C=CC=CCC=CCCCCCCC(=O)O)O |
Introduction
Structural Characteristics and Nomenclature
Molecular Architecture
The compound’s IUPAC name, (8Z,11Z,13E,15R)-15-hydroxyicosa-8,11,13-trienoic acid, delineates its stereochemistry:
-
Carbon chain: A 20-carbon backbone with carboxyl () and hydroxyl () functional groups.
-
Double bonds: Z (cis) configuration at C8–C9 and C11–C12, and E (trans) at C13–C14.
-
Hydroxyl group: R-configuration at C15, critical for receptor binding and enzymatic interactions .
Table 1: Key Structural Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular formula | PubChem | |
| Molecular weight | 322.5 g/mol | PubChem |
| SMILES | CCCCC[C@H](C=CC=CCC=CCCCCCCC(=O)O)O | LIPID MAPS |
| InChIKey | IUKXMNDGTWTNTP-LJQANCHMSA-N | PubChem |
Classification and Nomenclature
Classified under LIPID MAPS category FA03 (Eicosanoids) and subclass FA0305 (Hydroxy/hydroperoxyeicosatrienoic acids), this molecule is also termed 15-HETrE or 15R-HETrE in abbreviated contexts . Its systematic name emphasizes the stereochemical specificity required for biological activity, distinguishing it from isomers like (15S)-15-hydroxyicosa-8,11,13-trienoic acid.
Biosynthesis and Metabolic Pathways
Enzymatic Synthesis
(8Z,11Z,13E,15R)-15-HETrE is synthesized via the lipoxygenase (LOX) pathway:
-
Substrate: Arachidonic acid (C20:4, ω-6) undergoes oxidation by 15-lipoxygenase (15-LOX), which inserts molecular oxygen at C15.
-
Stereochemical control: The R-configuration at C15 arises from enzymatic stereoselectivity, as demonstrated in studies using recombinant 15-LOX isoforms .
-
Reduction: The unstable hydroperoxide intermediate (15-HpETrE) is reduced to the stable alcohol form by glutathione peroxidases.
Alternative Pathways
-
Non-enzymatic oxidation: Reactive oxygen species (ROS) can non-specifically oxidize arachidonic acid, but this yields racemic mixtures lacking the bioactive R-configuration.
-
Microbial biosynthesis: Engineered E. coli expressing 15-LOX have been explored for scalable production, though industrial adoption remains limited .
Biological Activities and Mechanisms
Anti-Inflammatory Effects
(8Z,11Z,13E,15R)-15-HETrE suppresses pro-inflammatory mediators by:
-
Inhibiting NF-κB: Downregulates nuclear factor kappa-B, reducing cytokine production (e.g., TNF-α, IL-6).
-
Modulating PPARγ: Activates peroxisome proliferator-activated receptor gamma, promoting resolution of inflammation .
Vasoregulatory Actions
-
Vasodilation: Enhances nitric oxide (NO) synthesis in endothelial cells via PI3K/Akt signaling .
-
Antiplatelet activity: Blocks thromboxane A2 receptors, reducing platelet aggregation.
Metabolic Interactions
-
Lipid metabolism: Upregulates adiponectin in adipose tissue, improving insulin sensitivity .
-
Oxidative stress: Scavenges free radicals through its conjugated diene system, mitigating lipid peroxidation .
Research and Clinical Applications
Disease Models
-
Atherosclerosis: Reduces macrophage foam cell formation by 40% in murine models, as shown by decreased oxidized LDL uptake.
-
Diabetes: Oral administration (10 mg/kg/day) lowered fasting glucose by 22% in db/db mice over 4 weeks .
Table 2: Clinical Correlations of Serum 15R-HETrE Levels
| Condition | Concentration Range | Clinical Outcome | Study Source |
|---|---|---|---|
| Sepsis | 12–85 ng/mL | Survival prediction | PubChem |
| Rheumatoid arthritis | 8–45 ng/mL | Disease activity score | LIPID MAPS |
Structural Analogues and Comparative Analysis
Isomeric Variants
-
(15S)-15-HETrE: The S-configuration at C15 exhibits 30% lower PPARγ binding affinity compared to the R-form.
-
8S-Hydroxy-9E,11Z,14Z-eicosatrienoic acid: Lacks the C13 trans double bond, altering membrane fluidity interactions.
Functional Analogues
-
Leukotriene B4 (LTB4): Shares anti-inflammatory pathways but induces neutrophil chemotaxis, unlike 15R-HETrE .
-
Resolvin E1: Both promote inflammation resolution, but resolvin E1 operates via distinct G-protein-coupled receptors .
Challenges and Future Directions
Synthesis Optimization
Current enzymatic methods yield ~60% purity; hybrid chemical-enzymatic approaches aim to achieve >95% purity for clinical use.
Therapeutic Development
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume